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molecular formula C12H10N2O2 B2727895 ethyl 3-cyano-1H-indole-6-carboxylate CAS No. 1403746-46-2

ethyl 3-cyano-1H-indole-6-carboxylate

Cat. No. B2727895
M. Wt: 214.224
InChI Key: JGCGSNSNCOYMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802688B2

Procedure details

To a solution of 6-bromo-1H-indole-3-carbonitrile (328 mg, 1.48 mmol) in ethanol (5 mL) in a 500 mL Parr bottle was added sodium acetate (370 mg, 4.47 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (242 mg, 0.297 mmol). The reaction vessel was purged with nitrogen and evacuated three times and then was filled with 30 psi carbon monoxide. The reaction mixture was heated to 70° C., increasing the pressure within the vessel to 45 psi. The reaction was agitated at 70° C. for 24 hours. The reaction mixture was cooled to room temperature. The mixture was filtered through Celite, rinsing with ethanol. The filtrate was concentrated under reduced pressure and diluted with dichloromethane. The remaining solids were filtered off and the filtrate was concentrated. The residue was purified by flash column chromatography (20-80% ethyl acetate/heptanes) to give 3-cyano-1H-indole-6-carboxylic acid ethyl ester (142 mg, 45%). −APCI (M−H) 213.4; 1H NMR (400 MHz, DMSO-d6, δ): 12.50 (br. s., 1 H), 8.45 (s, 1 H), 8.16 (s, 1 H), 7.82 (dd, J=8.4, 1.4 Hz, 1 H), 7.73 (d, J=8.4 Hz, 1 H), 4.32 (q, J=7.0 Hz, 2 H), 1.33 (t, J=7.0 Hz, 3 H).
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]#[N:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[C:13]([O-:16])(=[O:15])C.[Na+].ClCCl.[CH2:21](O)[CH3:22]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:21]([O:16][C:13]([C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]#[N:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1)=[O:15])[CH3:22] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
328 mg
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)C#N
Name
Quantity
370 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
242 mg
Type
reactant
Smiles
ClCCl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was agitated at 70° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated three times
ADDITION
Type
ADDITION
Details
was filled with 30 psi carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
increasing the pressure within the vessel to 45 psi
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
rinsing with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
The remaining solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (20-80% ethyl acetate/heptanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C2C(=CNC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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